molecular formula C17H15N3O2S B2586804 (E)-2-((2-(hydroxyimino)propyl)thio)-3-phenylquinazolin-4(3H)-one CAS No. 18741-32-7

(E)-2-((2-(hydroxyimino)propyl)thio)-3-phenylquinazolin-4(3H)-one

Cat. No. B2586804
CAS RN: 18741-32-7
M. Wt: 325.39
InChI Key: IFLUESKQQILWQO-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-((2-(hydroxyimino)propyl)thio)-3-phenylquinazolin-4(3H)-one, also known as PHPTQ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PHPTQ is a quinazoline derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been utilized in the synthesis of various derivatives, involving the condensation of related compounds like 2-(hydroxyimino)-1-phenylethan-1-one (INAP) (Mutlu & Irez, 2008).
  • Characterization of Complexes : This compound has been used to prepare complexes, particularly with Co3+, and characterized through various analytical techniques including FT-IR, NMR, mass spectrometry, and magnetic susceptibility measurements (Mutlu & Irez, 2008).

Antimicrobial Activity

  • Evaluation of Antimicrobial Properties : Studies have investigated the antimicrobial activities of derivatives synthesized using this compound. For instance, compounds like 3-(2-phenylquinazolin-4-yl) thioureas and their synthesis via intramolecular cycloaddition reaction have been studied for their structural and potential antimicrobial properties (Fathalla et al., 2001).

Chemical Properties and Reactions

  • Luminescence and Photochemical Properties : The compound and its derivatives have been explored for their luminescence and photochemical properties, including their potential for E-Z isomerization and their impact on luminescence intensity (Kim et al., 2018).
  • Electrochemical Studies : Studies also include the exploration of electrochemical properties, like the synthesis and electrochemical characterization of phenylquinoline-biphenothiazine donor-acceptor molecules (Lai et al., 2003).

Pharmacological Research

  • Potential Antidepressant Drugs : Some derivatives of this compound have been designed and tested for their potential as antidepressants. This includes synthesizing 4-phenylquinoline derivatives and testing their pharmacological activities in models of depression (Alhaider et al., 1985).

Applications in Material Science

  • Corrosion Inhibition : Quinoline derivatives, including those related to the compound , have been evaluated for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic mediums. These studies include electrochemical impedance spectroscopy and surface analysis techniques (Singh et al., 2016).

Environmental Impact Studies

  • Impact on Soil Microbes : Research has also delved into the environmental impact, like the potential effects on soil microbes and ecosystems due to the use of related compounds in fruit-packaging industries (Papadopoulou et al., 2015).

properties

IUPAC Name

2-[(2E)-2-hydroxyiminopropyl]sulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12(19-22)11-23-17-18-15-10-6-5-9-14(15)16(21)20(17)13-7-3-2-4-8-13/h2-10,22H,11H2,1H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLUESKQQILWQO-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((2-(hydroxyimino)propyl)thio)-3-phenylquinazolin-4(3H)-one

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